Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate
Description
Properties
IUPAC Name |
2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O8/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKHZPDUBLCUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109895-09-2, 168275-21-6 | |
| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109895-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-[(2,2,4-trimethyl-1,6-hexanediyl)bis(iminocarbonyl)]bis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168275-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70866034 | |
| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Polysciences MSDS] | |
| Record name | Urethane dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
41137-60-4, 72869-86-4 | |
| Record name | 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41137-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urethane dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072869864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
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| Record name | 11,14-Dioxa-2,9-diazaheptadec-16-enoic acid, 4,4,6,16-tetramethyl-10,15-dioxo-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,7,9(or 7,9,9)-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DI-2-METHACRYLOXYETHYL 2,2,4-TRIMETHYLHEXAMETHYLENEDICARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAC5R928KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is synthesized from 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate through a two-step reaction process. In the first step, 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate are reacted to produce the intermediate di-2-hydroxyethyl 2,2,4-trimethylhexamethylenedicarbamate. In the second step, this intermediate is reacted with methacrylic acid to produce the final product. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis . Common reagents used in these reactions include acids, bases, and radical initiators. For instance, in polymerization reactions, radical initiators such as benzoyl peroxide or azobisisobutyronitrile are used to initiate the reaction, leading to the formation of high-molecular-weight polymers . The major products formed from these reactions are typically high-performance polymers with excellent mechanical properties.
Scientific Research Applications
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate is a chemical compound utilized across various scientific and industrial fields, especially in polymer chemistry, biomedical engineering, and materials science. It is a methacrylate ester known for its high polymerization rate and good mechanical properties, making it valuable in creating high-performance polymers.
Scientific Research Applications
This compound serves diverse roles in scientific research.
- Polymer Chemistry It is employed as a monomer in synthesizing high-performance polymers and copolymers, which are used in coatings, adhesives, and sealants. The polymers formed can be tailored for applications such as drug delivery and hydrogels for tissue engineering. The compound's structure includes multiple bonds, specifically six double bonds and two ester groups, contributing to its reactivity and utility in forming cross-linked networks in polymers.
- Biomedical Engineering This compound is utilized in creating biocompatible materials for medical devices and drug delivery systems due to its low cytotoxicity and good biocompatibility. Specific applications include dental restorative materials and bone adhesives.
- Materials Science It is used in the fabrication of advanced materials with tailored properties for specific industrial applications.
- Surface Coatings The compound is used in formulating UV-curable coatings that offer excellent durability and resistance to environmental factors.
This compound (often abbreviated as UDMA) has significant biological activity, especially in biomedical engineering and polymer chemistry. Its structure, characterized by methacrylate and carbamate functionalities, underpins this activity.
Biomedical Engineering
- This compound is utilized in the development of biocompatible materials for medical devices. Its low cytotoxicity makes it suitable for applications such as dental restorative materials and bone adhesives.
- Dental Restorative Materials It is used in composite resins due to its excellent mechanical properties and aesthetic qualities.
- Bone Adhesives It is employed in orthopedic surgeries for bone repair and regeneration.
Case Studies
- Antibacterial Properties A study investigated the incorporation of quaternary ammonium groups into UDMA-based polymers. Results indicated that these modified polymers exhibited significant antibacterial activity while maintaining
Mechanism of Action
The mechanism of action of di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate involves its ability to undergo polymerization reactions, forming long chains of repeating units . This polymerization process is initiated by radical initiators, which generate free radicals that react with the methacrylate groups in the compound, leading to the formation of high-molecular-weight polymers . The molecular targets and pathways involved in this process include the methacrylate groups and the radical initiators.
Comparison with Similar Compounds
UDMA is compared below with structurally and functionally analogous dimethacrylate monomers, focusing on molecular properties, polymerization behavior, and clinical performance.
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| UDMA | C₂₃H₃₈N₂O₈ | 470.56 | 74389-53-0 | Methacrylate, urethane, aliphatic chain |
| Bis-GMA | C₂₉H₃₆O₄ | 452.59 | 1565-94-2 | Methacrylate, bisphenol A backbone |
| TEGDMA | C₁₄H₂₂O₆ | 286.32 | 109-16-0 | Methacrylate, triethylene glycol |
Key Observations :
- UDMA’s aliphatic urethane backbone (2,2,4-trimethylhexamethylene) provides flexibility and hydrolytic stability compared to Bis-GMA’s aromatic bisphenol A core, which is prone to moisture absorption .
- TEGDMA’s low molecular weight and triethylene glycol chain act as a diluent, reducing viscosity in resin mixtures but compromising mechanical strength relative to UDMA .
Polymerization and Mechanical Properties
| Property | UDMA | Bis-GMA | TEGDMA |
|---|---|---|---|
| Viscosity (Pa·s) | 3.5–4.5 | 800–1200 | 0.01–0.05 |
| Degree of Conversion | 65–75% | 55–65% | 75–85% |
| Flexural Strength (MPa) | 120–140 | 90–110 | 50–70 |
| Shrinkage Stress (MPa) | 2.5–3.5 | 4.0–5.0 | 1.5–2.5 |
Research Findings :
- UDMA’s balanced viscosity allows it to bridge the gap between Bis-GMA’s high rigidity and TEGDMA’s brittleness, optimizing handling and final material strength .
- Its urethane linkages enhance crosslinking density, resulting in higher flexural strength and lower polymerization shrinkage than Bis-GMA, which suffers from volumetric shrinkage due to its bulky structure .
- TEGDMA, while improving degree of conversion, reduces overall mechanical performance, necessitating its use in combination with UDMA or Bis-GMA .
Clinical and Biocompatibility Profiles
- UDMA: Demonstrates superior biocompatibility in dental applications, with minimal residual monomer leaching compared to Bis-GMA . Its hydrolytic stability reduces long-term degradation in oral environments.
- Bis-GMA: Associated with bisphenol A (BPA) leaching concerns, though modern formulations mitigate this risk .
- TEGDMA: Higher elution of uncured monomers may cause cytotoxicity, limiting its standalone use .
Biological Activity
Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate (referred to as TMHD) is a synthetic compound belonging to the class of methacrylate esters. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its versatility in various applications, particularly in polymer chemistry and biomedical engineering. The compound has a molecular formula of and a molecular weight of approximately 470.56 g/mol.
Synthesis
The synthesis of TMHD typically involves a two-step reaction process:
- Formation of Intermediate : The first step involves the reaction between 2,2,4-trimethylhexamethylene diisocyanate and hydroxyethyl methacrylate to produce an intermediate compound.
- Final Product Formation : The intermediate is then reacted with methacrylic acid to yield the final product, TMHD. This process requires controlled temperatures and the use of catalysts to optimize yield and purity.
Biological Activity
While specific biological activity data for TMHD is limited, several studies highlight its potential in biomedical applications due to its low cytotoxicity and good biocompatibility. The following sections summarize key findings related to its biological activity.
Cytotoxicity and Biocompatibility
Research indicates that compounds within the methacrylate family, including TMHD, have been evaluated for their cytotoxic effects on various cell lines. In general:
- Low Cytotoxicity : TMHD exhibits low cytotoxicity levels, making it suitable for applications in dental restorative materials and bone adhesives.
- Biocompatibility : Its structural characteristics allow for compatibility with biological membranes, which may influence cell viability and proliferation positively .
The primary mechanism by which TMHD exerts its effects is through polymerization. The methacrylate groups undergo free radical polymerization, leading to the formation of cross-linked networks that impart enhanced mechanical strength and thermal stability to the resulting polymers. The carbamate linkages contribute flexibility and toughness within the polymer matrix.
Applications in Research
TMHD serves as a valuable monomer in various scientific research applications:
- Polymer Chemistry : Utilized in synthesizing high-performance polymers and copolymers for coatings, adhesives, and sealants.
- Biomedical Engineering : Employed in developing biocompatible materials for medical devices and drug delivery systems.
- Materials Science : Used in fabricating advanced materials with tailored properties for specific industrial applications .
Comparative Analysis
A comparative analysis of TMHD with similar compounds reveals unique properties that enhance its utility:
| Compound Name | Key Features | Applications |
|---|---|---|
| Diurethane dimethacrylate | Different alkyl groups affecting polymer properties | Dental materials |
| Bisphenol A dimethacrylate | Aromatic rings providing higher rigidity | High-performance coatings |
| Ethylene glycol dimethacrylate | Simpler structure yielding flexible polymers | General-purpose adhesives |
TMHD stands out due to its balanced combination of methacrylate and carbamate functionalities, allowing for a versatile platform in creating polymers with a wide range of properties .
Case Studies
Several case studies have explored the application of TMHD in dental materials:
- Adhesive Properties : Research has shown that TMHD can enhance the bonding strength of dental resin composites when used as part of adhesive formulations, contributing significantly to the durability of dental restorations .
- Polymerization Behavior : Studies on the polymerization kinetics of TMHD indicate favorable conditions for achieving optimal mechanical properties in dental applications, highlighting its potential as a key component in future dental materials.
- Biocompatibility Testing : In vitro studies assessing cell viability in the presence of TMHD-based materials have demonstrated promising results, supporting its use in clinical settings where biocompatibility is crucial .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Di-2-methacryloxyethyl 2,2,4-trimethylhexamethylenedicarbamate, and how should data interpretation be optimized?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the molecular structure, focusing on methacrylate proton signals (δ 5.5–6.2 ppm) and carbamate carbonyl groups (δ 150–160 ppm). FTIR should verify carbamate (C=O stretch at ~1700 cm⁻¹) and methacrylate (C=C stretch at ~1630 cm⁻¹) functionalities. Mass spectrometry (ESI-TOF) ensures molecular weight accuracy. For hygroscopic samples, conduct NMR under dry conditions with deuterated solvents to avoid water interference .
Q. What is the optimal synthetic route for this compound, considering reaction efficiency and purity?
- Methodological Answer : React 2,2,4-trimethylhexamethylene diisocyanate (precursor; CAS 28679-16-5) with 2-hydroxyethyl methacrylate in a 1:2 molar ratio under nitrogen. Use dibutyltin dilaurate (0.1–0.5 wt%) as a catalyst in anhydrous THF at 60–70°C for 6–8 hours. Monitor reaction progress via FTIR (disappearance of NCO peak at ~2270 cm⁻¹). Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the dicarbamate product .
Q. How can researchers ensure the stability of this compound during storage for experimental use?
- Methodological Answer : Store the compound in amber glass vials under inert gas (argon) at 2–8°C to prevent moisture absorption and thermal degradation. Pre-dry storage containers at 100°C for 24 hours. Regularly analyze stored samples via FTIR and NMR to detect hydrolysis or polymerization. For long-term stability, add stabilizers like BHT (butylated hydroxytoluene, 0.01–0.1 wt%) to inhibit radical polymerization .
Advanced Research Questions
Q. How can the crosslinking efficiency of this compound in polymer networks be evaluated?
- Methodological Answer : Prepare copolymer networks with ethylene glycol dimethacrylate (EGDMA) as a crosslinker and initiate polymerization using AIBN (azobisisobutyronitrile) at 70°C. Measure crosslinking density via swelling experiments in toluene (Flory-Rehner equation) or dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) shifts. Compare experimental Tg values with theoretical predictions using Fox equation to validate network homogeneity .
Q. What strategies resolve discrepancies between observed and predicted solubility parameters in polar vs. nonpolar solvents?
- Methodological Answer : Use Hansen solubility parameters (HSP) to predict solvent compatibility. Experimentally determine solubility by titrating the compound into solvents (e.g., acetone, hexane, DMF) and monitoring turbidity. For outliers, apply molecular dynamics simulations to model solute-solvent interactions. Adjust predictions by incorporating hydrogen-bonding contributions from carbamate groups, which may explain deviations in polar aprotic solvents .
Q. How should accelerated aging studies be designed to assess long-term stability under varying environmental conditions?
- Methodological Answer : Expose samples to 40–80°C (thermal aging), 75% relative humidity (hydrolytic aging), and UV-A/B radiation (photoaging) for 30–90 days. Analyze degradation via gel permeation chromatography (GPC) for molecular weight changes, ATR-FTIR for carbonyl index reduction, and thermogravimetric analysis (TGA) for residual mass. Correlate degradation kinetics with Arrhenius models to extrapolate shelf-life under standard conditions .
Data Contradiction Analysis
Q. How to troubleshoot inconsistent yields in the synthesis of this compound?
- Methodological Answer : Low yields (<60%) often arise from incomplete diisocyanate conversion or side reactions (e.g., allophanate formation). Use in-situ FTIR to track NCO consumption. If side reactions dominate, reduce reaction temperature to 50°C and increase catalyst loading (up to 1 wt%). For purification challenges, switch to preparative HPLC with a C18 column and acetonitrile/water gradient .
Q. Why might DSC data show multiple melting endotherms, and how should this be interpreted?
- Methodological Answer : Multiple endotherms suggest polymorphism or residual solvent. Perform variable-temperature XRD to identify crystalline phases. If solvent is suspected, dry samples under vacuum (50°C, 24 hours) and repeat DSC. For polymorphic forms, recrystallize from ethyl acetate/hexane mixtures and compare diffraction patterns with computational crystal structure predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
